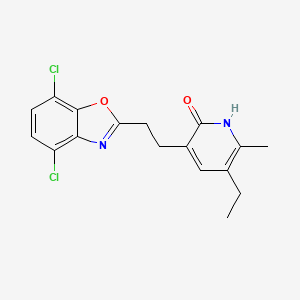
3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is formed by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the benzoxazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyridinone Ring: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under basic conditions to form the pyridinone ring.
Industrial Production Methods
Industrial production of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- 6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both benzoxazole and pyridinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
135560-41-7 |
|---|---|
Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-[2-(4,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-3-10-8-11(17(22)20-9(10)2)4-7-14-21-15-12(18)5-6-13(19)16(15)23-14/h5-6,8H,3-4,7H2,1-2H3,(H,20,22) |
InChI Key |
AFMYOEOCOWXZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)CCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


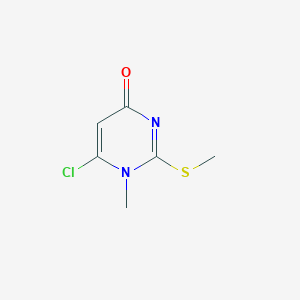
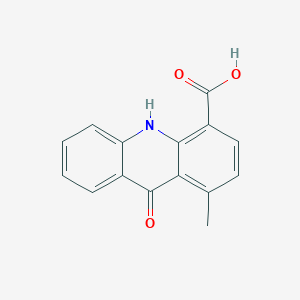
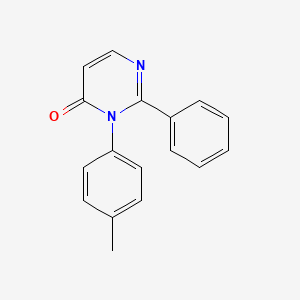
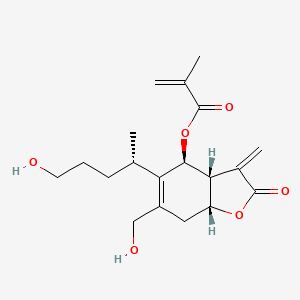
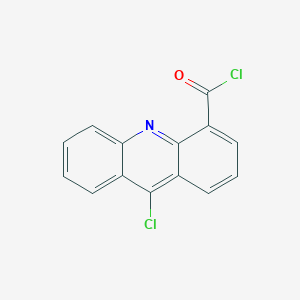
![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)
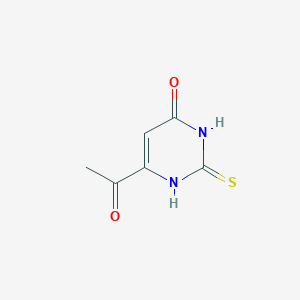
![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)
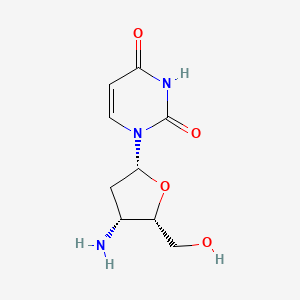
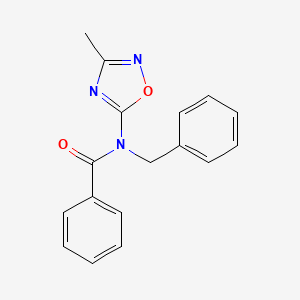
![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)
